molecular formula C10H12Cl2O B8031247 1,3-Dichloro-5-(2-methylpropoxy)benzene

1,3-Dichloro-5-(2-methylpropoxy)benzene

Cat. No.: B8031247
M. Wt: 219.10 g/mol
InChI Key: TWHKOXLSXMUVFP-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-(2-methylpropoxy)benzene (CAS: 1870748-13-2) is a substituted aromatic compound featuring a benzene ring with chlorine atoms at the 1- and 3-positions and a 2-methylpropoxy (isobutoxy) group at the 5-position. Its molecular formula is C₁₀H₁₂Cl₂O, with a molecular weight of approximately 219 g/mol. The isobutoxy substituent introduces steric bulk and moderate electron-donating effects, influencing the compound’s solubility and reactivity. It is commercially available with a purity of 95% (Combi-Blocks ID: YF-5173) and is utilized as an intermediate in agrochemical and pharmaceutical research .

Properties

IUPAC Name

1,3-dichloro-5-(2-methylpropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O/c1-7(2)6-13-10-4-8(11)3-9(12)5-10/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHKOXLSXMUVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-5-(2-methylpropoxy)benzene can be synthesized through the chlorination of benzene, followed by the introduction of a 2-methylpropoxy group. The reaction typically involves the use of chlorine gas and a catalyst to facilitate the chlorination process. The 2-methylpropoxy group is then introduced through a nucleophilic substitution reaction using 2-methylpropyl alcohol and a suitable base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Safety measures are also implemented to handle the toxic nature of chlorine gas and other reagents used in the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-(2-methylpropoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dichloro-5-(2-methylpropoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-(2-methylpropoxy)benzene involves its interaction with molecular targets through its functional groups. The chlorine atoms and the 2-methylpropoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 1,3-dichloro-5-(2-methylpropoxy)benzene share the 1,3-dichlorobenzene core but differ in the substituent at the 5-position. These variations significantly alter physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 2-methylpropoxy (isobutoxy) C₁₀H₁₂Cl₂O 219.10 High solubility in organic solvents due to ether group; used as a synthetic intermediate
1,3-Dichloro-5-(trifluoromethyl)benzene Trifluoromethyl C₇H₃Cl₂F₃ 217.46 Electron-withdrawing substituent enhances electrophilic substitution resistance; pharmaceutical intermediate
1,3-Dichloro-5-(3-methylbut-3-enyl)benzene 3-methylbut-3-enyl C₁₁H₁₂Cl₂ 215.12 Alkenyl group increases hydrophobicity; potential insecticide precursor
1,3-Dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene (E)-styryl with methoxy C₁₅H₁₁Cl₂O 278.15 Conjugated system enables fluorescence; modulates cellular pathways in biochemical studies
1,3-Dichloro-5-(chloromethyl)benzene Chloromethyl C₇H₅Cl₃ 195.47 High reactivity for nucleophilic substitution; precursor for polymer crosslinking

Environmental and Thermodynamic Behavior

  • Volatility and Solubility :
    • The trifluoromethyl group reduces water solubility, as seen in 1,3-Dichloro-5-(trifluoromethyl)benzene, whereas the isobutoxy group enhances organic-phase partitioning .
    • Henry’s Law constants for chlorinated benzenes (e.g., 8.4 × 10⁻² for 1,3-Dichloro-5-[(2S)-tetrachlorobutan-2-yl]benzene) suggest substituents critically influence atmospheric persistence .

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